molecular formula C8H4BrCl2F3 B1401102 1-(1-Bromo-2,2,2-trifluoroethyl)-2,4-dichlorobenzene CAS No. 1342397-22-1

1-(1-Bromo-2,2,2-trifluoroethyl)-2,4-dichlorobenzene

Cat. No.: B1401102
CAS No.: 1342397-22-1
M. Wt: 307.92 g/mol
InChI Key: ILFSFIKPDBLFKK-UHFFFAOYSA-N
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Description

“(1-Bromo-2,2,2-trifluoroethyl)benzene” is a fluorinated building block . It has an empirical formula of C8H6BrF3 and a molecular weight of 239.03 .


Molecular Structure Analysis

The IUPAC name for this compound is “(1-bromo-2,2,2-trifluoroethyl)benzene”. Its InChI string is “InChI=1S/C8H6BrF3/c9-7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H” and its SMILES string is "FC(F)(F)C(Br)c1ccccc1" .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature. It has a refractive index of 1.487 and a density of 1.555 g/mL at 25 °C .

Scientific Research Applications

Metabolic Pathways and Toxicity Assessment

1-(1-Bromo-2,2,2-trifluoroethyl)-2,4-dichlorobenzene, a compound related to chlorinated benzenes and fluorinated ethanes, has been studied in various contexts, particularly focusing on its metabolic pathways and potential toxicological implications. A study by Carlson and Tardiff (1976) discussed the metabolism of chlorinated benzenes, indicating that these compounds can induce the metabolism of foreign organic compounds. This study, though not directly on this compound, provides insights into the metabolic pathways that similar compounds may undergo, showing how chlorinated benzenes, in general, can affect cytochrome activity and enzyme levels in rats (Carlson & Tardiff, 1976).

Moreover, Selinsky et al. (1991) explored the metabolism of 2,2,2-Trifluoroethanol (TFE), a compound related to the trifluoroethyl group in the chemical of interest. The study identified various metabolites of TFE in the urine of Sprague-Dawley rats, providing an understanding of how trifluoroethyl-containing compounds might be metabolized and potential toxicity pathways through metabolite formation (Selinsky et al., 1991).

Environmental Impact and Hazard Analysis

The environmental impact and potential hazards of related compounds have also been a focus. For instance, Younis et al. (2000) discussed the oxidative stress induced by 1,2-Dichlorobenzene in Fischer-344 and Sprague-Dawley rats, indicating how chlorinated benzenes can lead to oxidative stress in specific rat strains, which may point towards environmental and health hazards associated with these compounds (Younis et al., 2000).

Keller et al. (1996) also studied the toxicity of a series of 1-(di)halo-2-fluoroethanes, noting that these compounds were highly toxic upon inhalation. This study, though not directly on the compound , illustrates the potential risks associated with exposure to related compounds and underscores the importance of understanding their toxicological profiles (Keller et al., 1996).

Mechanism of Action

The mechanism of action for this compound is not available as it’s typically used as a building block in various chemical syntheses .

Safety and Hazards

This compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If on skin or clothing, wash with plenty of soap and water .

Properties

IUPAC Name

1-(1-bromo-2,2,2-trifluoroethyl)-2,4-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl2F3/c9-7(8(12,13)14)5-2-1-4(10)3-6(5)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFSFIKPDBLFKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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